molecular formula C10H4Cl4 B3061117 1,2,3,5-Tetrachloronaphthalene CAS No. 53555-63-8

1,2,3,5-Tetrachloronaphthalene

Cat. No.: B3061117
CAS No.: 53555-63-8
M. Wt: 265.9 g/mol
InChI Key: HJJKSUVYCQAMBG-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrachloronaphthalene is a polychlorinated naphthalene with the molecular formula C10H4Cl4. It is one of the many chlorinated derivatives of naphthalene, characterized by the presence of four chlorine atoms attached to the naphthalene ring. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .

Preparation Methods

1,2,3,5-Tetrachloronaphthalene can be synthesized through several methods. One common synthetic route involves the chlorination of naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions on the naphthalene ring . Industrial production methods may involve similar chlorination processes but on a larger scale, with additional purification steps to obtain the desired compound in high purity .

Chemical Reactions Analysis

1,2,3,5-Tetrachloronaphthalene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2,3,5-tetrachloronaphthalene involves its interaction with various molecular targets and pathways. The compound’s stability and persistence allow it to accumulate in biological systems, where it can exert toxic effects. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to interfere with cellular processes and enzyme activities .

Comparison with Similar Compounds

1,2,3,5-Tetrachloronaphthalene can be compared with other polychlorinated naphthalenes, such as:

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and applications.

Properties

IUPAC Name

1,2,3,5-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-7-3-1-2-5-6(7)4-8(12)10(14)9(5)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJKSUVYCQAMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C(=C1)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201772
Record name 1,2,3,5-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53555-63-8
Record name Naphthalene, 1,2,3,5-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,5-Tetrachloronaphthalene
Reactant of Route 2
1,2,3,5-Tetrachloronaphthalene
Reactant of Route 3
1,2,3,5-Tetrachloronaphthalene
Reactant of Route 4
1,2,3,5-Tetrachloronaphthalene
Reactant of Route 5
1,2,3,5-Tetrachloronaphthalene
Reactant of Route 6
1,2,3,5-Tetrachloronaphthalene

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